AChE and BuChE Inhibition: A Dual Cholinesterase Profile Compared to Rivastigmine and Oxo-Piperidine Analogs
The compound demonstrates moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a comparative study, it achieved an IC50 of 3.3 µM against AChE and 5.0 µM against BuChE . This contrasts with the structurally related 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid, which exhibits a more potent AChE/BuChE inhibition profile with an IC50 of 15 µM . While rivastigmine, a clinically used dual inhibitor, typically shows IC50 values in the nanomolar range, the target compound's micromolar activity and distinct selectivity window may offer a different balance of cholinergic modulation, potentially relevant for studies investigating a different therapeutic window or reduced side-effect profile.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | AChE IC50 = 3.3 µM; BuChE IC50 = 5.0 µM |
| Comparator Or Baseline | 2-(2-Oxo-2-piperidin-1-ylethoxy)acetic acid (IC50 = 15 µM); Rivastigmine (nanomolar range) |
| Quantified Difference | Target compound is ~4.5x more potent against AChE than the oxo-piperidine analog, but significantly less potent than rivastigmine. |
| Conditions | In vitro enzyme inhibition assay (specific assay details not provided in the available source). |
Why This Matters
This distinct potency and selectivity profile between AChE and BuChE compared to close analogs may be crucial for researchers investigating novel cholinergic modulators where high potency is not the sole objective, such as in exploring pro-cognitive effects with a lower risk of cholinergic side effects.
